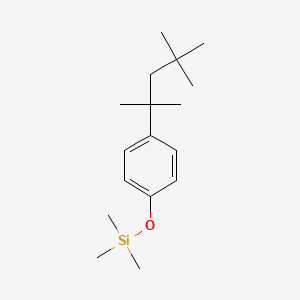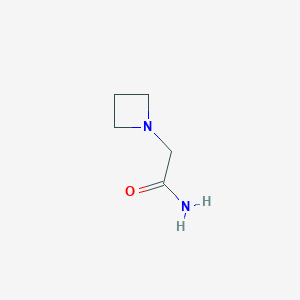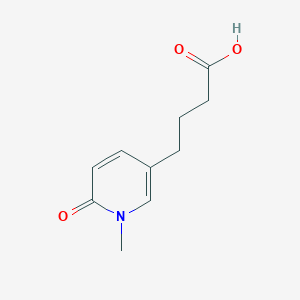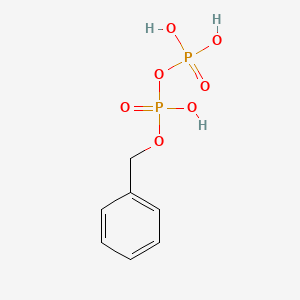
Benzyl trihydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl trihydrogen diphosphate is an organic compound with the molecular formula C7H10O7P2 It is a derivative of diphosphoric acid, where a benzyl group is attached to one of the phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl trihydrogen diphosphate typically involves the reaction of benzyl alcohol with phosphoric acid derivatives. One common method is the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield this compound . Another approach involves the use of benzyl chloride and sodium dihydrogen phosphate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl trihydrogen diphosphate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: Reduction of the phosphate groups can lead to the formation of phosphite derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl phosphite derivatives.
Substitution: Various substituted benzyl phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl trihydrogen diphosphate has several applications in scientific research:
Biology: It can be used in studies involving phosphate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of benzyl trihydrogen diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways . Its ability to form stable complexes with metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentyl trihydrogen diphosphate
- Propyl trihydrogen diphosphate
- Cytidine-5’-diphosphate
Uniqueness
Benzyl trihydrogen diphosphate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other trihydrogen diphosphates.
Eigenschaften
Molekularformel |
C7H10O7P2 |
|---|---|
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
benzyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H10O7P2/c8-15(9,10)14-16(11,12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H2,8,9,10) |
InChI-Schlüssel |
GWAOFSOXGNJTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


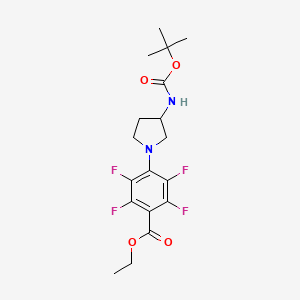
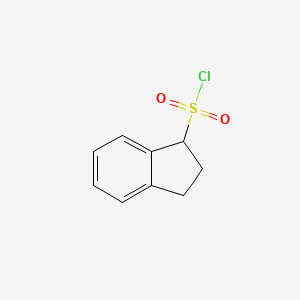




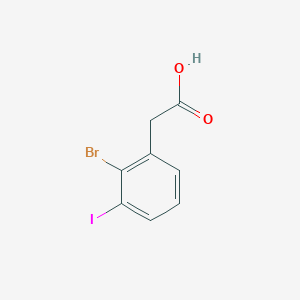
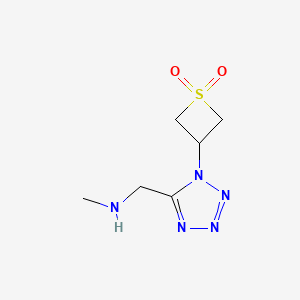
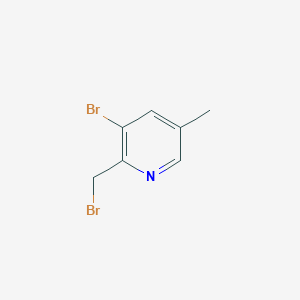

![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
